6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is a heterocyclic compound that features a unique structure combining a cyclooctane ring with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine typically involves cyclocondensation reactions. One common method involves the reaction of cyclooctanone with an appropriate amine under acidic or basic conditions to form the desired imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted imines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique properties, such as corrosion inhibitors and catalysts
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Similar structure but with a seven-membered ring instead of an eight-membered ring.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: Contains a fused azepine ring.
6,7,8,9-Tetrahydro-5H-cycloocta[b]pyridin-10(5H)-one: Similar structure but with a ketone group instead of an imine
Uniqueness
6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine is unique due to its specific ring structure and the presence of an imine group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H14N2 |
---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-5H-cycloocta[c]pyridin-10-imine |
InChI |
InChI=1S/C11H14N2/c12-11-5-3-1-2-4-9-6-7-13-8-10(9)11/h6-8,12H,1-5H2 |
InChI-Schlüssel |
LNLDTFLRUAFNAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C=NC=C2)C(=N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.